Regiochemical Differentiation: Ortho-Substitution Defines a Distinct Chemical Entity with Unique InChIKey and CAS Registry
[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is the ortho-substituted positional isomer of the azocan-1-ylmethyl benzylamine series. This compound is distinguished from its meta-isomer (CAS 115174-13-5) and para-isomer (CAS 115174-12-4) by distinct CAS registry numbers and InChIKey identifiers, confirming their status as non-interchangeable chemical entities [1]. The ortho-isomer bears InChIKey AHUYSUJNCQFNES-UHFFFAOYSA-N, whereas the meta-isomer bears InChIKey NIPCPNZNRIYZBR-UHFFFAOYSA-N, and the para-isomer bears InChIKey RESTYGSNCURODW-UHFFFAOYSA-N . The ortho-substitution pattern places the bulky azocane ring in close steric proximity to the aminomethyl group, creating a conformationally constrained environment that differs fundamentally from the extended, linear geometry of the para-isomer and the intermediate spatial arrangement of the meta-isomer .
| Evidence Dimension | Regiochemical identity and molecular geometry |
|---|---|
| Target Compound Data | CAS 115174-14-6; InChIKey AHUYSUJNCQFNES-UHFFFAOYSA-N; ortho-substitution pattern with constrained spatial proximity between azocane ring and aminomethyl group |
| Comparator Or Baseline | Meta-isomer: CAS 115174-13-5; InChIKey NIPCPNZNRIYZBR-UHFFFAOYSA-N; intermediate geometry. Para-isomer: CAS 115174-12-4; InChIKey RESTYGSNCURODW-UHFFFAOYSA-N; extended linear geometry |
| Quantified Difference | Distinct CAS registry numbers and InChIKeys (different by 1-2 positions in the terminal alphanumeric sequence); orthogonal spatial orientation of azocane ring relative to aminomethyl substituent |
| Conditions | Structural analysis based on SMILES, InChI, and IUPAC nomenclature from vendor technical datasheets and chemical databases |
Why This Matters
For procurement and SAR studies, the ortho-isomer represents a distinct chemical entity with a unique three-dimensional pharmacophore geometry that cannot be substituted by meta- or para-isomers without altering target binding conformation and biological activity profiles.
- [1] Molaid. m-Heptamethyleniminomethylbenzylamine (CAS 115174-13-5). InChIKey: NIPCPNZNRIYZBR-UHFFFAOYSA-N. Meta-positional isomer data. View Source
